molecular formula C7H18ClFN2O2S B6694542 N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride

N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride

Cat. No.: B6694542
M. Wt: 248.75 g/mol
InChI Key: BIHVYGQFDZCIOL-UHFFFAOYSA-N
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Description

N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a sulfonamide group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17FN2O2S.ClH/c1-7(9)3-5-10-13(11,12)6-2-4-8;/h7,10H,2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHVYGQFDZCIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNS(=O)(=O)CCCF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride typically involves the reaction of 3-fluoropropane-1-sulfonyl chloride with 3-aminobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, sulfinamides, thiols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-aminobutyl)-3-fluoropropane-1-sulfonamide;hydrochloride is unique due to the presence of the fluorine atom and sulfonamide group, which confer distinct chemical and biological properties.

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